

# Spectroscopic characterization of 2-Chloropyrimidine-5-carbaldehyde

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## Compound of Interest

**Compound Name:** 2-Chloropyrimidine-5-carbaldehyde

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An In-depth Technical Guide: Spectroscopic Characterization of **2-Chloropyrimidine-5-carbaldehyde**

## Authored by: A Senior Application Scientist Abstract

**2-Chloropyrimidine-5-carbaldehyde** is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and functional organic materials.[1][2][3] Its unique molecular architecture, featuring a reactive aldehyde group and a chlorine atom on a pyrimidine ring, offers versatile handles for synthetic transformations. Accurate and comprehensive characterization of this intermediate is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of the spectroscopic profile of **2-Chloropyrimidine-5-carbaldehyde** (CAS: 933702-55-7), leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We delve into the causality behind experimental choices and the interpretation of spectral data, offering a self-validating framework for researchers, scientists, and drug development professionals.

## Molecular Structure and Physicochemical Properties

**2-Chloropyrimidine-5-carbaldehyde** is a solid at room temperature with a molecular formula of  $C_5H_3ClN_2O$  and a molecular weight of approximately 142.54 g/mol .[\[1\]](#)[\[4\]](#) Its melting point is reported to be around 113°C.[\[1\]](#)[\[5\]](#) The structural integrity of the molecule is the foundation of its reactivity and, consequently, its spectroscopic signature.

Caption: Molecular structure of **2-Chloropyrimidine-5-carbaldehyde** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons ( $^1H$ ) and carbons ( $^{13}C$ ).

### $^1H$ NMR Spectroscopy

**Principle & Rationale:**  $^1H$  NMR spectroscopy maps the electronic environment of hydrogen atoms. The chemical shift ( $\delta$ ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For **2-Chloropyrimidine-5-carbaldehyde**, we expect distinct signals for the aldehyde proton and the two protons on the pyrimidine ring.

**Experimental Protocol:**  $^1H$  NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Chloropyrimidine-5-carbaldehyde** in ~0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ). The choice of solvent is critical;  $CDCl_3$  is a common choice for its ability to dissolve a wide range of organic compounds.[\[6\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta = 0.00$  ppm).
- **Spectrometer Setup:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.  
[\[6\]](#)
- **Acquisition Parameters:**
  - **Pulse Sequence:** Standard single-pulse sequence.
  - **Number of Scans:** 8-16 scans are typically sufficient.[\[7\]](#)

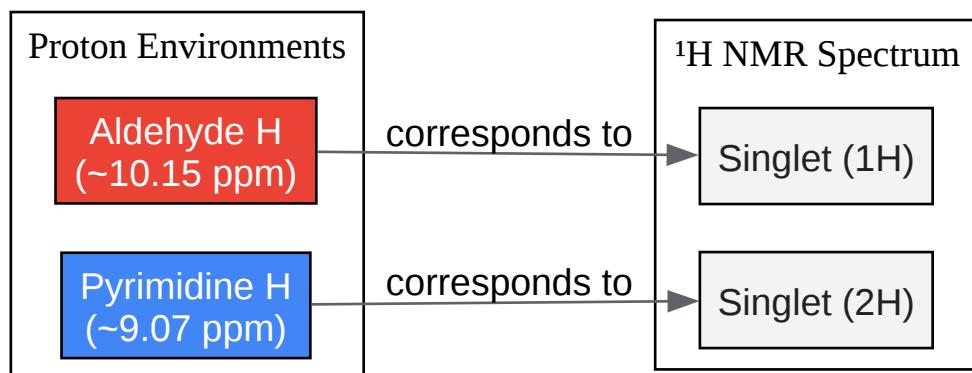
- Relaxation Delay: 1-2 seconds.

### Data Interpretation and Analysis

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Causality of Chemical Shift
Aldehyde-H (H7)	~10.15	Singlet (s)	1H	The strong deshielding effect of the carbonyl group places this proton significantly downfield.
Pyrimidine-H (H4, H6)	~9.07	Singlet (s)	2H	These protons are deshielded by the electronegative nitrogen atoms in the aromatic ring. Their chemical equivalence results in a single signal.

Table 1: Summary of  $^1\text{H}$  NMR spectral data for **2-Chloropyrimidine-5-carbaldehyde** in  $\text{CDCl}_3$ .  
[6]

The spectrum is remarkably simple and diagnostic. The singlet at  $\delta$  10.15 is a definitive indicator of the aldehyde proton.[6] The singlet at  $\delta$  9.07, integrating to two protons, confirms the symmetrical nature of the C4 and C6 positions on the pyrimidine ring.[6] The absence of coupling (singlets only) indicates that there are no adjacent protons.



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Caption: Correlation of proton environments to  $^1\text{H}$  NMR signals.

## $^{13}\text{C}$ NMR Spectroscopy

**Principle & Rationale:**  $^{13}\text{C}$  NMR provides a map of the carbon skeleton. While less sensitive than  $^1\text{H}$  NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional roles (e.g., carbonyl, aromatic, etc.).

**Experimental Protocol:  $^{13}\text{C}$  NMR Acquisition**

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR.
- **Spectrometer Setup:** Tune the spectrometer to the  $^{13}\text{C}$  frequency (e.g., 75 MHz for a 300 MHz instrument).
- **Acquisition Parameters:**
  - **Pulse Sequence:** Standard single-pulse with proton decoupling (e.g., 'zgpg').[\[7\]](#)
  - **Spectral Width:** 0-200 ppm.
  - **Relaxation Delay (D1):** 2-5 seconds. A longer delay is crucial for observing quaternary carbons, though none are present here besides the substituted ring carbons.[\[7\]](#)

**Data Interpretation and Analysis (Predicted)**

Direct experimental  $^{13}\text{C}$  NMR data for this specific molecule is not readily available in public databases. However, based on established chemical shift ranges and data from analogous structures like 2-chloropyridine and other pyrimidines, a highly accurate prediction can be made.[8][9][10]

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) ppm	Rationale for Prediction
C7 (Aldehyde C=O)	~185 - 195	Carbonyl carbons in aldehydes are highly deshielded and appear far downfield.
C2 (C-Cl)	~162 - 168	The carbon atom bonded to the electronegative chlorine and adjacent to two nitrogens is significantly deshielded.
C4, C6	~158 - 162	These carbons are in an electron-deficient aromatic ring, adjacent to nitrogen atoms, leading to a downfield shift.
C5 (C-CHO)	~135 - 140	This carbon is part of the aromatic system and is attached to the electron-withdrawing aldehyde group.

Table 2: Predicted  $^{13}\text{C}$  NMR chemical shifts for **2-Chloropyrimidine-5-carbaldehyde**.

## Infrared (IR) Spectroscopy

**Principle & Rationale:** IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

**Experimental Protocol:** IR Spectrum Acquisition

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be used.[11]
- Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

### Data Interpretation and Analysis

Vibrational Mode	Expected Frequency Range ( $\text{cm}^{-1}$ )	Significance in Structure
C-H Stretch (Aldehyde)	~2820 and ~2720	A pair of weak to medium bands characteristic of the C-H bond of an aldehyde group.
C=O Stretch (Aldehyde)	~1710 - 1700	A very strong and sharp absorption peak confirming the presence of the carbonyl group.
C=N / C=C Stretch (Aromatic Ring)	~1600 - 1450	Multiple bands indicating the stretching vibrations within the pyrimidine ring.
C-Cl Stretch	~800 - 600	A medium to strong band in the fingerprint region corresponding to the carbon-chlorine bond.

Table 3: Key IR absorption bands for **2-Chloropyrimidine-5-carbaldehyde**.

## Mass Spectrometry (MS)

**Principle & Rationale:** Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern upon ionization. This data confirms the elemental composition and can reinforce structural assignments.

### Experimental Protocol: Mass Spectrum Acquisition

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Analysis:** Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

### Data Interpretation and Analysis

Feature	Expected m/z Value	Interpretation
Molecular Ion $[M]^+$	142 and 144	The molecular ion peak will appear as a doublet due to the natural isotopic abundance of chlorine ( $^{35}\text{Cl}:\text{Cl} \approx 3:1$ ). The peak at m/z 142 corresponds to the molecule with $^{35}\text{Cl}$ , and the peak at m/z 144 corresponds to the $^{37}\text{Cl}$ isotopologue. The relative intensity of these peaks will be approximately 3:1.
Monoisotopic Mass	141.9934 Da	This is the exact mass calculated using the most abundant isotopes, which can be confirmed with high-resolution mass spectrometry (HRMS). <sup>[4][12]</sup>
Major Fragments	$[\text{M}-\text{CHO}]^+$ (m/z 113/115)	Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes.
$[\text{M}-\text{Cl}]^+$ (m/z 107)	Loss of the chlorine atom.	

Table 4: Expected mass spectrometric data for **2-Chloropyrimidine-5-carbaldehyde**.

## UV-Visible (UV-Vis) Spectroscopy

**Principle & Rationale:** UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving  $\pi$ -electrons in conjugated systems.[\[11\]](#) The pyrimidine ring conjugated with the aldehyde group constitutes a chromophore that is expected to absorb UV radiation.

### Experimental Protocol: UV-Vis Spectrum Acquisition

- **Sample Preparation:** Prepare a very dilute solution (e.g.,  $10^{-5}$  M) of the compound in a UV-transparent solvent like ethanol, methanol, or hexane.[\[11\]](#)[\[13\]](#)
- **Data Acquisition:** Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

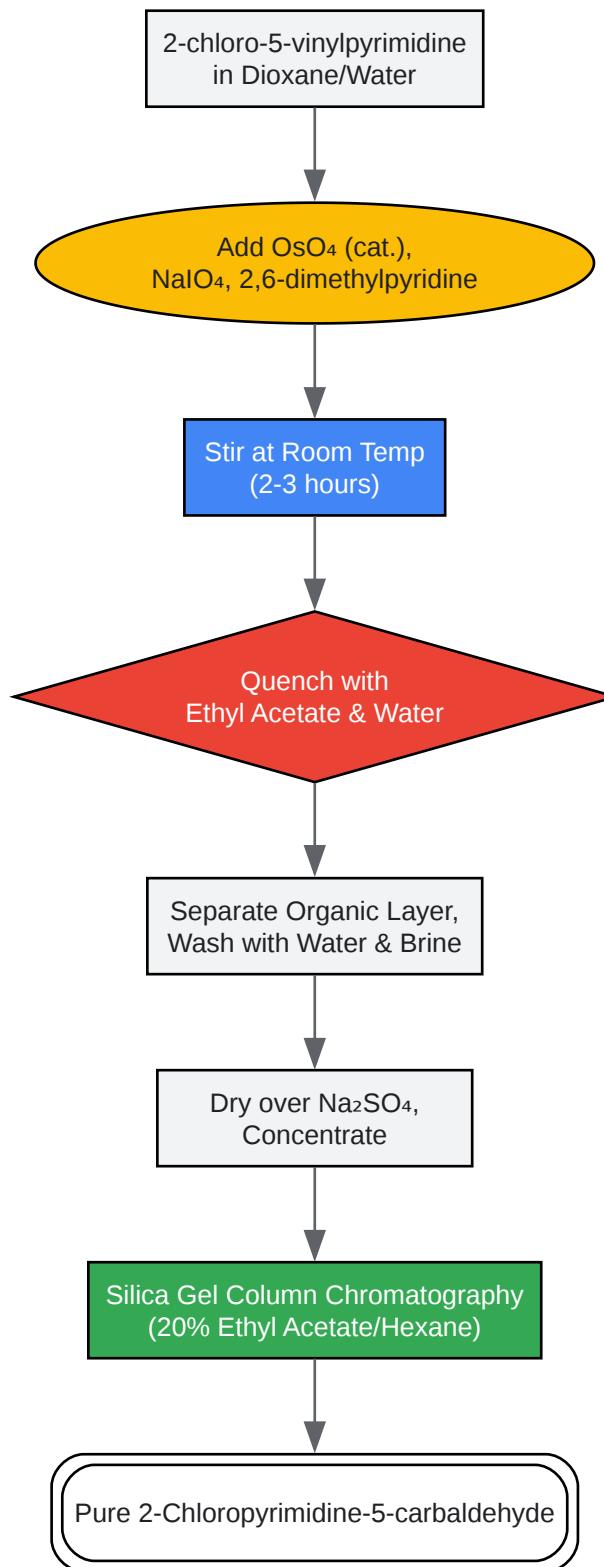
### Data Interpretation and Analysis

The molecule contains a  $\pi$ -conjugated system involving the pyrimidine ring and the carbonyl group. This is expected to give rise to two primary absorption bands:

- $\pi \rightarrow \pi^*$  transition: A strong absorption band, likely in the range of 250-290 nm. Conjugation shifts this absorption to a longer wavelength (a bathochromic shift) compared to an unconjugated pyrimidine.[\[11\]](#)
- $n \rightarrow \pi^*$  transition: A weaker absorption band at a longer wavelength, typically  $>300$  nm, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding  $\pi^*$  orbital.

## Synthesis and Purification Workflow

Understanding the origin of a sample is crucial for an analyst. A common synthetic route involves the oxidative cleavage of 2-chloro-5-vinylpyrimidine.[\[6\]](#) This context helps in anticipating potential impurities.

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Caption: General workflow for the synthesis and purification of the title compound.[6]

## Conclusion

The spectroscopic characterization of **2-Chloropyrimidine-5-carbaldehyde** is straightforward and provides a unique fingerprint for its identification and purity assessment. <sup>1</sup>H NMR is diagnostic, showing characteristic singlets for the aldehyde and pyrimidine protons. IR spectroscopy confirms the key aldehyde functional group, while mass spectrometry validates the molecular weight and elemental composition, including the characteristic isotopic pattern of chlorine. Combined, these techniques provide a robust and self-validating dataset essential for any researcher or drug developer utilizing this important chemical intermediate.

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